

Technical Application Note: Antimicrobial Profiling of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Cat. No.: B12080868

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Abstract & Compound Profile

This application note provides a rigorous technical framework for evaluating the antimicrobial efficacy of **1-(2-cyclohexylethyl)-1H-pyrazol-4-amine**. As a lipophilic pyrazole-4-amine derivative, this compound represents a privileged scaffold often associated with the inhibition of bacterial enzymes (e.g., DNA gyrase B) and biofilm disruption.

The protocols below are engineered to overcome common solubility challenges associated with the cyclohexylethyl moiety (LogP ~2.6) and align with CLSI M07 (Clinical and Laboratory Standards Institute) and EUCAST guidelines. This guide covers stock preparation, Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

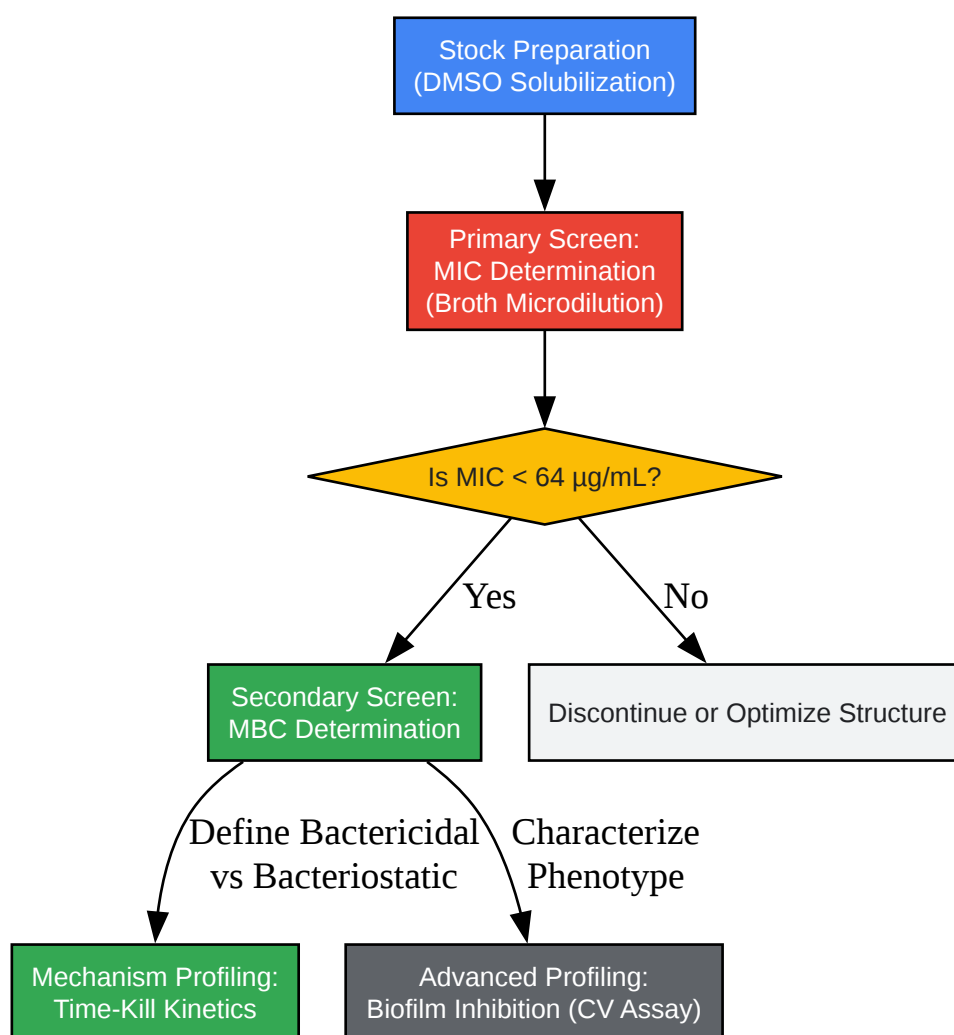
Physicochemical Context[1]

- Chemical Formula: C₁₁H₁₉N₃[1]

- Molecular Weight (MW): ~193.29 g/mol [1]
- Solubility Profile: Low aqueous solubility; soluble in DMSO, Methanol, and Ethanol.
- Storage: -20°C, desiccated. Protect from light.

Experimental Workflow Overview

The following directed acyclic graph (DAG) illustrates the logical progression of assays required to fully characterize the compound's antimicrobial profile.



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Figure 1: Decision matrix for antimicrobial characterization. Progression to secondary screening depends on establishing a relevant MIC baseline.

Protocol 1: Stock Solution Preparation

Criticality: The hydrophobic cyclohexylethyl tail requires precise solvent handling to prevent microprecipitation in aqueous media, which causes false-negative MIC results.

Materials

- Solvent: Dimethyl sulfoxide (DMSO), anhydrous, $\geq 99.9\%$ (Sigma-Aldrich).
- Vessel: Borosilicate glass or polypropylene tubes (avoid polystyrene which DMSO attacks).

Procedure

- Target Concentration: Prepare a 10 mg/mL (10,000 $\mu\text{g/mL}$) master stock.
 - Calculation: Weigh 10 mg of powder. Add 1.0 mL of 100% DMSO. Vortex until fully dissolved.
- Molarity Check:
 - .
- Sterilization: Do not filter sterilize the DMSO stock (filters may dissolve or bind the drug). Sterility is maintained by the solvent's nature and subsequent dilution into sterile media.
- Working Stock (50x): Dilute the master stock into sterile water or broth only immediately before use to minimize precipitation risks.
 - Note: Ensure final DMSO concentration in the assay plate is $\leq 1\%$ (v/v) to avoid solvent toxicity to bacteria.

Protocol 2: MIC Determination (Broth Microdilution)

[3]

Standard: CLSI M07-A10 / ISO 20776-1. Objective: Determine the lowest concentration inhibiting visible growth.

Assay Setup

- Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum:

CFU/mL.
- Plate: 96-well round-bottom polystyrene plate (untreated).

Step-by-Step Methodology

- Compound Dilution (2x):
 - Prepare a 2x concentration series in CAMHB.
 - Example: If testing range is 64–0.125 µg/mL, prepare wells with 128–0.25 µg/mL.
 - Solvent Control: Include a column with CAMHB + 1% DMSO (no drug).
- Inoculum Preparation:
 - Select 3-5 isolated colonies from an overnight agar plate.
 - Suspend in saline to match 0.5 McFarland Standard (CFU/mL).
 - Dilute this suspension 1:150 in CAMHB to reach CFU/mL.
- Plate Inoculation:
 - Add 50 µL of the 2x Compound Solution to wells.
 - Add 50 µL of the CFU/mL Inoculum to wells.
 - Final System: 100 µL total volume,

CFU/mL, 1x Drug Concentration.

- Incubation:
 - Seal with gas-permeable film.
 - Incubate at $35 \pm 2^\circ\text{C}$ for 16–20 hours (ambient air).

Data Interpretation[4][5]

- MIC Definition: The lowest concentration with no visible turbidity.
- Trailing Effect: Pyrazoles may show "trailing" (partial inhibition). Read the MIC as the first well with $\geq 80\%$ reduction in button size compared to the growth control.

Protocol 3: Minimum Bactericidal Concentration (MBC)

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

Procedure

- Identify the MIC well and all supramic (higher concentration) wells from the MIC plate.
- Sample 10 μL from each clear well.
- Spot onto a non-selective agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
 - Tip: Tilt the plate to let the drop run, spreading colonies for easier counting.
- Incubate at 35°C for 24 hours.

Calculation

- Threshold: The MBC is the concentration that kills $\geq 99.9\%$ of the initial inoculum.
- Math: Initial inoculum was

CFU/mL. In 10 μL , there were $\sim 5,000$ cells.

- Cutoff: Growth of ≤ 5 colonies indicates $>99.9\%$ killing.

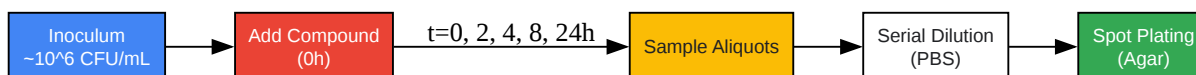
Protocol 4: Time-Kill Kinetics

Objective: Determine the rate of killing. Pyrazole amines often exhibit time-dependent activity.

Experimental Design

- Concentrations: Control (Growth), 1x MIC, 2x MIC, 4x MIC.
- Volume: 10 mL culture tubes (ensure 10:1 headspace ratio for aeration).

Workflow



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Figure 2: Kinetic sampling workflow. Serial dilution is critical to prevent drug carryover inhibition on agar plates.

Analysis

- Bactericidal:

reduction in CFU/mL from the initial inoculum.

- Bacteriostatic:

reduction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |
|-------------------------------|---|---|
| Precipitation in Wells | Compound insolubility at high concentrations. | Verify DMSO < 1%. Check for crystals under microscope. If crystals present, MIC is invalid; report as "> Solubility Limit". |
| Skipped Wells | Pipetting error or contamination. | Use reverse pipetting for viscous DMSO stocks. Repeat assay. |
| High Solvent Control Toxicity | DMSO % too high. | Reduce DMSO to 0.5% or switch to ethanol (if compatible). |
| Variable MICs | Inoculum density variation. | Strictly adhere to 0.5 McFarland standard. Use a nephelometer, not just visual comparison. |

References

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